molecular formula C13H13ClFN3OS B2952070 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea CAS No. 1396851-19-6

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea

Cat. No.: B2952070
CAS No.: 1396851-19-6
M. Wt: 313.78
InChI Key: HOCFSWLIKZTJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a synthetic urea derivative featuring a 3-chloro-4-fluorophenyl group and a 2,4-dimethylthiazole moiety. Urea derivatives are widely explored in drug discovery due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 3-chloro-4-fluorophenyl motif is known to enhance binding affinity in enzyme inhibitors, as seen in tyrosinase and PI3Kα inhibitors, by optimizing interactions with hydrophobic pockets and catalytic sites . The 2,4-dimethylthiazole group contributes to metabolic stability and may influence molecular conformation in crystal packing or protein-ligand complexes .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3OS/c1-7-12(20-8(2)17-7)6-16-13(19)18-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFSWLIKZTJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H13_{13}ClF N3_{3}S and a molecular weight of 273.76 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring, along with the thiazole moiety, contributes to its unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Research indicates that compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and bacterial resistance. For instance, aminopyrazole-based compounds have demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA Gyrase and Topoisomerase IV .
  • Anticancer Activity : Some derivatives exhibit significant anticancer properties by disrupting tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. Docking studies suggest that these compounds may bind to colchicine sites on tubulin, leading to cell death in cancer cells .
  • Antibacterial Properties : The compound's structural components may enhance its antibacterial activity. For example, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the low micromolar range .

Biological Activity Data

The following table summarizes various studies on the biological activity of related compounds:

Compound NameActivity TypeIC50_{50} / MIC (µM)Reference
Compound AAnticancer0.08 - 12.07
Compound BAntibacterial0.125 - 8
Compound CEnzyme InhibitionLow micromolar
This compoundTBDTBDTBD

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that similar thiazole-containing compounds exhibit strong cytotoxicity against various cancer cell lines like HeLa and HCT-15. The mechanism involves apoptosis mediated through mitochondrial pathways .
  • Antibacterial Activity : A study demonstrated that a derivative with a similar structure showed enhanced activity against MRSA and Vancomycin-resistant Enterococci (VRE), indicating that modifications in halogen substituents can significantly impact efficacy .

Comparison with Similar Compounds

Table 1: Halogen-Dependent Properties of Isostructural Derivatives

Compound Halogen Crystal System Packing Features Biological Activity Reference
4 Cl Triclinic (P 1̄) Tight π-π stacking Antimicrobial (hypothesized)
5 Br Triclinic (P 1̄) Adjusted halogen contacts N/A

Urea Derivatives with Thiazole Moieties

The compound 1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea () shares the 2,4-dimethylthiazole group with the target compound. Key comparisons:

  • PI3Kα Inhibition : Demonstrated binding energy of −54.648 kJ/mol and stability in 20 ns molecular dynamics (MD) simulations (RMSD < 2 Å). The thiazole group stabilizes interactions with PI3Kα’s ATP-binding pocket .
  • Antiviral Activity : Against SARS-CoV-2 3CLpro, this analog showed a binding free energy of −89.343 kJ/mol, outperforming reference ligands. Functional groups like amines and carbonyls contribute to strong target engagement .

Table 2: Thiazole-Containing Urea Derivatives

Compound Substituents Biological Activity Binding Energy (kJ/mol) Reference
Target Compound 3-Cl-4-F-phenyl, 2,4-diMe-thiazole Hypothesized PI3Kα/antiviral N/A
PI3Kα Inhibitor () Indenopyrazolyl, 4-methylpiperazinyl PI3Kα inhibition (IC50 < 1 µM) −54.648
SARS-CoV-2 3CLpro Inhibitor () Indenopyrazolyl, 4-methylpiperazinyl 3CLpro inhibition (ΔG = −89.343) −89.343

Role of the 3-Chloro-4-fluorophenyl Motif

The 3-chloro-4-fluorophenyl group is a key pharmacophore in tyrosinase inhibitors () and urea-based therapeutics. Comparisons with analogs:

  • Compound 11c (): Retains the 3-Cl-4-F-phenyl group but substitutes the thiazole with a piperazinylmethyl-thiazole. Exhibits optimized solubility (logP ~2.5) while maintaining hydrogen-bonding capacity .
  • 4-Fluorobenzyl Derivatives (): Replacing 3-Cl-4-F-phenyl with 4-F-benzyl reduces tyrosinase inhibition by 40%, highlighting the necessity of chloro-fluoro synergy for π/π stacking and fluorine bonding .

Table 3: Impact of Aryl Substituents on Activity

Compound Aryl Group Target Activity (IC50/ΔG) Reference
Target Compound 3-Cl-4-F-phenyl PI3Kα/3CLpro Hypothesized high affinity
11c () 3-Cl-4-F-phenyl Unspecified N/A
4-Fluorobenzyl Analog 4-F-benzyl Tyrosinase IC50 = 12 µM

Structure-Activity Relationship (SAR) Insights

  • Thiazole Methyl Groups : 2,4-Dimethyl substitution on thiazole enhances metabolic stability compared to unsubstituted thiazoles (e.g., ’s analog with shorter half-life in vitro) .
  • Urea Linkage : Critical for hydrogen bonding. Replacement with thiourea in analogs reduces PI3Kα binding affinity by >50% .
  • Halogen Positioning : 3-Cl-4-F-phenyl outperforms 3,4-diCl or 4-F-phenyl in tyrosinase inhibition due to optimal halogen bonding geometry .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

Answer: The synthesis of this urea derivative typically involves coupling an isocyanate intermediate with an amine-containing aromatic moiety. Key steps include:

  • Reagent Selection : Use 3-chloro-4-fluorophenyl isocyanate and (2,4-dimethylthiazol-5-yl)methylamine as starting materials, with inert solvents like dichloromethane or toluene .
  • Catalytic Conditions : Employ triethylamine to neutralize HCl byproducts, ensuring efficient urea bond formation .
  • Temperature Control : Reactions are performed under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .

Q. Optimization Strategies :

ParameterExample ConditionsImpact on Yield
SolventDichloromethane vs. TolueneHigher polarity solvents improve intermediate solubility
Reaction Time12–24 hrsProlonged time enhances conversion but risks side reactions
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Critical for removing unreacted amines/isocyanates

Q. Which analytical techniques are most effective for structural validation and purity assessment?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., as demonstrated for analogous urea derivatives in ).
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm).
    • 2D NMR (COSY, HSQC) : Validates connectivity between the urea backbone and aromatic/thiazole rings .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from urea moiety) .

Advanced Research Questions

Q. How can researchers design robust biological assays to evaluate kinase inhibition or cytotoxicity?

Answer:

  • Assay Selection :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) .
    • Cytotoxicity : Employ MTT or CellTiter-Glo® in diverse cell lines (e.g., HeLa, HepG2) to assess tissue-specific effects .
  • Controls :
    • Positive Controls : Staurosporine (apoptosis inducer) or known kinase inhibitors (e.g., imatinib).
    • Vehicle Controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Dose-Response Analysis : Use 8–10 concentration points (1 nM–100 µM) to calculate IC₅₀ values .

Experimental Design :
Adopt a split-plot design (as in ) to test multiple variables (e.g., cell type, incubation time) with replicates (n=4) to ensure statistical power.

Q. What computational strategies are suitable for predicting binding modes and validating SAR hypotheses?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the urea moiety and kinase backbone (e.g., Cys797 in EGFR) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .
  • SAR Validation : Synthesize analogs with modified thiazole substituents (e.g., methyl → ethyl) and correlate docking scores with experimental IC₅₀ values .

Q. How should researchers address discrepancies in cytotoxicity data across different studies?

Answer: Common Sources of Variability :

  • Cell Line Heterogeneity : Genetic drift or differential expression of target proteins (e.g., p53 status in HeLa vs. A549) .
  • Compound Purity : Verify purity (>95% by HPLC) to exclude off-target effects from impurities .
  • Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hrs) and serum concentration (e.g., 10% FBS) .

Q. Resolution Workflow :

Re-test compounds under identical conditions.

Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability).

Perform meta-analysis of published data to identify trends (e.g., higher potency in hematologic vs. solid tumor models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.